![molecular formula C60H76N12O16 B010731 3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide CAS No. 100940-65-6](/img/structure/B10731.png)
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
Overview
Description
Sandramycin is a cyclic depsipeptide antibiotic first isolated from the cultured broth of a Nocardioides species . It is known for its potent antitumor and antimicrobial activities. Sandramycin is closely related to other cyclic depsipeptides such as luzopeptins A, B, C, and D . It exhibits strong inhibition against Gram-positive organisms like Bacillus subtilis, Staphylococcus aureus, and Streptococcus faecalis . Additionally, Sandramycin is a bifunctional DNA intercalator that binds strongly to DNA and forms crosslinks between DNA molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sandramycin can be synthesized through solid-phase total synthesis, which involves on-resin ester formation and [5+5] peptide coupling . The synthesis starts with loading Fmoc-L-pipecolic acid onto a 2-chlorotrityl resin, followed by the removal of the Fmoc group. The cyclic decadepsipeptide structure is then formed through a series of peptide couplings and esterifications .
Industrial Production Methods: The industrial production of Sandramycin involves fermentation using the Nocardioides species. The producing organism is isolated from soil samples and maintained on yeast extract-malt extract agar slants . The fermentation process includes the preparation of a vegetative inoculum, which is then transferred to production media containing sucrose, soy flour, linseed meal, and calcium carbonate . The fermentation is carried out at 27°C with agitation and aeration, and the broth is harvested for extraction after a specified period . The crude Sandramycin is isolated from the fermentation broth by solvent extraction using ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: Sandramycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its DNA intercalation properties, which involve the insertion of the compound between DNA base pairs .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Sandramycin include Fmoc-protected amino acids, coupling agents like HATU or DIC, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic depsipeptide structure .
Major Products Formed: The major products formed from the reactions of Sandramycin include various analogues and derivatives that retain the core cyclic depsipeptide structure. These analogues are often designed to enhance the biological activity or improve the pharmacokinetic properties of the compound .
Scientific Research Applications
Overview
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide is a complex compound known as Sandramycin. It has garnered attention due to its unique structural properties and potential applications in various fields such as medicine and materials science.
Medicinal Applications
Antibiotic Properties
Sandramycin is primarily recognized for its antibiotic properties. It is derived from the Nocardioides species and exhibits significant antibacterial activity against a range of pathogens. The compound's mechanism of action involves DNA intercalation—where it inserts itself between DNA base pairs—thus disrupting the replication process of bacterial cells.
Anticancer Activity
Recent studies have indicated that Sandramycin may possess anticancer properties. Research has shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). This effect is attributed to its ability to interact with cellular DNA and disrupt critical cellular processes .
Research on HIV Inhibition
There is ongoing research into the potential of Sandramycin derivatives as inhibitors of HIV integrase. The structural components of Sandramycin can be modified to enhance its efficacy against HIV by mimicking key molecular structures involved in viral replication .
Chemical and Material Science Applications
Corrosion Inhibition
Sandramycin derivatives have been studied for their effectiveness as corrosion inhibitors in metal protection. These compounds can form protective layers on metal surfaces when exposed to corrosive environments such as hydrochloric acid. Their ability to adsorb onto metal surfaces reduces oxidation and enhances durability .
Sensor Development
The unique chemical structure of Sandramycin allows for its use in developing chemical sensors. Its conjugated systems can be utilized in potentiometric sensors for detecting specific ions or molecules in various environments .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of Sandramycin involves solid-phase total synthesis techniques that allow for the construction of its complex structure through a series of chemical reactions including peptide coupling and ester formation.
Analog Development
Researchers are actively developing analogs of Sandramycin to improve its biological activity and pharmacokinetic properties. These modifications often involve altering functional groups or backbone structures to enhance solubility and target specificity .
Case Studies and Research Findings
Mechanism of Action
Sandramycin exerts its effects primarily through DNA intercalation and crosslinking. It binds strongly to the minor groove of double-stranded DNA, causing structural distortions that inhibit DNA replication and transcription . The compound’s bifunctional nature allows it to form crosslinks between DNA molecules, further disrupting cellular processes . Sandramycin’s molecular targets include DNA and various DNA-binding proteins involved in replication and transcription .
Comparison with Similar Compounds
Sandramycin is closely related to other cyclic depsipeptides such as luzopeptins A, B, C, and D, as well as echinomycin . These compounds share similar DNA intercalation properties and exhibit potent antimicrobial and antitumor activities . Sandramycin is unique in its bifunctional DNA intercalation ability, which allows it to form crosslinks between DNA molecules . This property distinguishes Sandramycin from other similar compounds and contributes to its potent biological activity .
List of Similar Compounds:- Luzopeptin A
- Luzopeptin B
- Luzopeptin C
- Luzopeptin D
- Echinomycin
Biological Activity
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity based on recent studies and findings.
Molecular Characteristics
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 1221.3 g/mol |
IUPAC Name | 3-hydroxy-N-[...quinoline-2-carboxamide] |
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antiviral Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have provided insights into the biological activities of compounds related to or derived from the target compound:
- Study on Antiviral Efficacy : A recent study demonstrated that certain derivatives showed up to 91% inhibition of H5N1 virus growth with minimal cytotoxic effects (cytotoxicity values around 2.4%) when tested on HeLa cells . This suggests a strong potential for developing antiviral therapies based on this compound.
- Antimicrobial Testing : In another study involving various synthesized derivatives of quinoline compounds including the target compound's analogs showed effectiveness against resistant strains of bacteria with varying degrees of potency . The structure–activity relationship (SAR) analysis indicated that modifications in substituents significantly influenced their antimicrobial efficacy.
Structure–Activity Relationship (SAR)
The SAR studies highlight how structural modifications can enhance or diminish biological activity:
Properties
IUPAC Name |
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIVYIYCEBUEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H76N12O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100940-65-6 | |
Record name | Sandramycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100940656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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